[4-(2-Piperidin-1-ylethyl)phenyl]boronicacid

Physicochemical Property Prediction Drug Design Boronic Acid Ionization

Sourcing a para-substituted phenylboronic acid that integrates both a reactive Suzuki coupling handle and a basic piperidine pharmacophore often involves multi-vendor coordination and uncertain purity. [4-(2-Piperidin-1-ylethyl)phenyl]boronic acid (CAS 1311182-51-0) resolves this as a single, high-purity bifunctional building block. • Purity: ≥95% (HPLC), supplied as a powder; molecular formula C₁₃H₂₀BNO₂, MW 233.12 g/mol. • The para-boronic acid enables efficient Suzuki-Miyaura cross-coupling, while the piperidine-ethyl moiety (predicted conjugate acid pKa ~9.8) enhances basicity, water solubility, and CNS penetration of biaryl products via lysosomal trapping. • Key intermediate for boronic acid-based arginase inhibitors (chelating the binuclear manganese cluster) and trypsin-like serine protease inhibitors targeting thrombin and factor Xa.

Molecular Formula C13H20BNO2
Molecular Weight 233.12 g/mol
Cat. No. B13246142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(2-Piperidin-1-ylethyl)phenyl]boronicacid
Molecular FormulaC13H20BNO2
Molecular Weight233.12 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)CCN2CCCCC2)(O)O
InChIInChI=1S/C13H20BNO2/c16-14(17)13-6-4-12(5-7-13)8-11-15-9-2-1-3-10-15/h4-7,16-17H,1-3,8-11H2
InChIKeyNTYIKWNTASYFPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for [4-(2-Piperidin-1-ylethyl)phenyl]boronic acid


[4-(2-Piperidin-1-ylethyl)phenyl]boronic acid (CAS: 1311182-51-0) is a para-substituted phenylboronic acid featuring a basic piperidine moiety linked via an ethyl spacer. This organoboron compound serves as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the introduction of the piperidine-ethyl-aryl pharmacophore into drug candidates [1]. It is classified as a boronic acid with a molecular weight of 233.12 g/mol and a molecular formula of C13H20BNO2 . The compound is typically supplied as a powder with a purity of ≥95% .

Workflow
Suzuki-Miyaura cross-coupling for biaryl construction
Selection
Para-substituted phenylboronic acid with basic piperidine-ethyl linker
Use Context
Introduces piperidine-ethyl-aryl pharmacophore into drug candidates

Why Generic Substitution Is Not Advisable


This compound is not a simple arylboronic acid; it is a bifunctional molecule integrating a boronic acid with a basic tertiary amine. Consequently, its physicochemical properties—such as ionization state, solubility, and reactivity—differ significantly from unsubstituted phenylboronic acid or from analogs lacking the piperidine-ethyl motif. The presence of the basic piperidine nitrogen (predicted pKa ~9.8 for the conjugate acid) means that at physiological pH, the molecule exists predominantly as a zwitterionic or cationic species that can interact with biological targets differently than neutral analogs, as demonstrated by the contrasting pKa of a closely related isomer (predicted pKa = 8.51) . Substitution with a morpholino analog (e.g., 4-(2-morpholinoethyl)phenylboronic acid) would alter hydrogen-bonding capacity and lipophilicity, while the ortho-isomer (2-(2-(piperidin-1-yl)ethyl)phenylboronic acid) would introduce steric hindrance around the boronic acid group. These differences can lead to divergent outcomes in cross-coupling yields and biological target engagement, making direct substitution risky without confirmatory head-to-head comparison .

  • Simple arylboronic acid

    Lacks basic amine; cannot form zwitterionic species at physiological pH, altering solubility and target interactions.

  • Morpholino analog

    Changes hydrogen-bonding capacity and lipophilicity, which may affect cross-coupling yields and biological engagement.

  • Ortho-isomer

    Steric hindrance near the boronic acid group may reduce coupling efficiency and alter receptor-fit context.

Quantitative Differentiation from Closest Analogs


Predicted pKa and Ionization State Comparison

The predicted pKa of [4-(2-Piperidin-1-ylethyl)phenyl]boronic acid is not directly available, but a closely related regioisomer, {4-[1-(piperidin-1-yl)ethyl]phenyl}boronic acid (CAS: 1287753-40-5), has a predicted pKa of 8.51±0.17, while unsubstituted phenylboronic acid has an experimentally measured pKa of 8.8. The basic piperidine nitrogen in the target compound is expected to have a pKa of ~9.8 for its conjugate acid . This suggests the target compound will exist in a significantly different ionization state than phenylboronic acid at physiological pH, impacting its solubility and potential for serine protease inhibition [1].

pKa & Ionization State
Class-level inference
Target: predicted boronic acid pKa ~8.5, amine pKa ~9.8. Comparator: phenylboronic acid pKa 8.8 (experimental).
Zwitterionic character at physiological pH may alter solubility and target engagement.
Direct pKa measurement of target compound not available.
Physicochemical Property Prediction Drug Design Boronic Acid Ionization

Purity and Chemical Form: Free Base vs. Salt

The free base form, [4-(2-Piperidin-1-ylethyl)phenyl]boronic acid, is typically supplied with a purity of ≥95% as a powder, while its hydrochloride salt (available from Sigma-Aldrich, product ENAH38A2CC57) is also ≥95% pure but exists as a different physical form with altered solubility and reactivity . The free base is neutral and more suitable for anhydrous Suzuki couplings, whereas the salt form is more water-soluble and easier to handle in aqueous formulations. No direct head-to-head purity comparison between the free base and salt from the same batch is available, but the supplier specification provides a baseline for procurement standards .

Free Base vs. Salt Form
Supporting evidence
Free base: ≥95% powder. HCl salt: ≥95% powder.
Specify required form for intended synthetic or biological application.
No head-to-head purity comparison from same batch.
Chemical Purity Procurement Specification Synthetic Reliability

Hydrogen Bond Donor/Acceptor and Rotatable Bond Differences

The target compound has 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 3 rotatable bonds . The morpholine analog, 4-(2-morpholinoethyl)phenylboronic acid, has 3 hydrogen bond acceptors but the same number of donors, while the pyrrolidine analog, 4-(2-(pyrrolidin-1-yl)ethyl)phenylboronic acid (CAS: 939033-17-7), has 2 donors, 3 acceptors, and a lower molecular weight (219.09 g/mol) . These differences in hydrogen-bonding capacity and flexibility translate into distinct lipophilicity and potential for blood-brain barrier penetration, which are critical for CNS drug discovery applications.

H-Bond Donors/Acceptors
Class-level inference
Target HBD=2, HBA=3, MW=233.12. Morpholine analog HBA=4; pyrrolidine analog MW=219.09, Rot. Bonds=2.
Molecular descriptor differences influence lipophilicity and CNS penetration potential.
Computed properties; requires experimental validation for target engagement.
Molecular Descriptors Drug-Likeness Analogue Differentiation

Optimal Application Scenarios Based on Differentiated Properties


CNS-Penetrant Kinase Inhibitor Synthesis

The basic piperidine group in [4-(2-Piperidin-1-ylethyl)phenyl]boronic acid provides a vector for increasing the basicity and water solubility of the resulting biaryl products, which is a common strategy to enhance CNS penetration [1]. Its use in Suzuki coupling to install the piperidine-ethyl-phenyl motif onto kinase inhibitor cores has been exploited in the development of orally bioavailable compounds, as the tertiary amine can form a positive charge at lysosomal pH, trapping the drug in the brain [2].

Arginase Inhibitors for Cancer Immunotherapy

Boronic acid-based piperidine derivatives have been reported as novel arginase inhibitors with a different pharmacological profile compared to the dual ARG1/2 inhibitor OATD-02 [1]. [4-(2-Piperidin-1-ylethyl)phenyl]boronic acid serves as a key synthetic intermediate for constructing such inhibitors, where the boronic acid moiety chelates the binuclear manganese cluster in the arginase active site, while the piperidine-ethyl group occupies the hydrophobic pocket adjacent to the metal center [2].

Serine Protease Inhibitor Scaffolds

α-Aminoboronic acid derivatives containing a piperidine-ethyl group have been patented as potent inhibitors of trypsin-like serine proteases, including thrombin and factor Xa, for thrombosis treatment [1]. The basic amine in the target compound enhances binding affinity to the S1 pocket of these proteases, which typically recognizes arginine-like side chains. This makes [4-(2-Piperidin-1-ylethyl)phenyl]boronic acid a privileged intermediate for constructing mechanism-based, reversible covalent inhibitors [2].

Application
Selection Property
Validation Focus
CNS kinase inhibitor synthesis
Basic piperidine for lysosomal trapping potential
CNS exposure assessment
Arginase inhibitor synthesis
Boronic acid as arginase metal-cluster chelator
Arginase inhibition assay
Serine protease inhibitor synthesis
Piperidine-ethyl group for S1 pocket binding
Protease inhibition assay
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